Isopropyl isopropyl isocyanate

Description

BenchChem offers high-quality Isopropyl isopropyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl isopropyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

78635-51-5 |

|---|---|

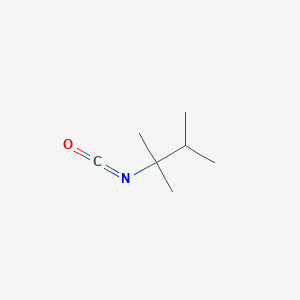

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-isocyanato-2,3-dimethylbutane |

InChI |

InChI=1S/C7H13NO/c1-6(2)7(3,4)8-5-9/h6H,1-4H3 |

InChI Key |

IXKZZMFZECLPOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)N=C=O |

Origin of Product |

United States |

Foundational & Exploratory

Isopropyl Isocyanate: Steric Architecture and Synthetic Utility in Drug Design

Topic: Molecular Structure and Steric Hindrance of Isopropyl Isocyanate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl isocyanate (2-isocyanatopropane,

Molecular Architecture

Geometric Parameters

The isocyanate group (

-

Symmetry: The molecule adopts an average

symmetry in the gas phase.[1] -

Bond Lengths:

-

:

-

:

-

:

-

:

-

Bond Angles:

-

:

-

:

-

:

Electronic Structure

The central carbon of the isocyanate group is highly electrophilic. However, the isopropyl group exerts a positive inductive effect (

Steric Hindrance Analysis

The defining feature of isopropyl isocyanate is the branching at the

Quantitative Steric Parameters (Taft )

The Taft steric parameter (

| Substituent (R) | Structure | Taft | Steric Impact | Reactivity Profile |

| Methyl | Negligible | High Reactivity / Low Selectivity | ||

| Ethyl | Low | High Reactivity | ||

| Isopropyl | -0.47 | Moderate | Balanced Reactivity / Good Selectivity | |

| tert-Butyl | High | Low Reactivity / "Locked" Conformation |

-

Interpretation: The isopropyl group (

) introduces significant steric drag compared to ethyl, but it does not impose the severe kinetic penalty of the tert-butyl group (

Visualization of Steric Hierarchy

The following diagram illustrates the steric hierarchy and its inverse relationship with reactivity rates.

Caption: Steric hierarchy of alkyl isocyanates based on Taft Es values, correlating structural bulk with kinetic reactivity.

Reactivity & Mechanism[2][3]

Nucleophilic Addition

Isopropyl isocyanate reacts with nucleophiles (

-

General Reaction:

[1] -

Kinetics: Reaction with amines is rapid and exothermic.[1] Reaction with alcohols is slower and typically requires a catalyst (e.g., Dibutyltin dilaurate or tertiary amines) due to the moderate steric hindrance of the isopropyl group shielding the carbonyl carbon.

Mechanistic Pathway

The mechanism involves the nucleophilic attack on the central carbon, followed by a proton transfer.

Caption: Step-wise mechanism of nucleophilic addition of an amine to isopropyl isocyanate forming a urea derivative.

Applications in Drug Development[4][5][6]

The N-isopropyl group is a pharmacophore often used to improve metabolic stability (blocking dealkylation compared to N-ethyl) and lipophilicity.[1]

Case Study: Carisoprodol (Soma)

Carisoprodol is a centrally acting muscle relaxant.[1] Its structure features a monocarbamate and an N-isopropylcarbamate moiety.[1]

-

Role of Isopropyl: The isopropyl group increases lipophilicity (

), enhancing blood-brain barrier penetration compared to the parent compound meprobamate. -

Synthetic Logic: While industrial synthesis often employs isopropylamine reacting with a chloroformate, the retrosynthetic equivalent is the reaction of the alcohol precursor with isopropyl isocyanate.

Case Study: Diethofencarb

A fungicide (Isopropyl 3,4-diethoxycarbanilate) used to control Botrytis.[1]

-

Structure: An N-phenyl carbamate where the ester side is isopropyl.[1] (Note: In this specific case, the isopropyl is on the oxygen, derived from isopropanol + isocyanate, or chloroformate + amine. However, N-isopropyl analogs are common in herbicide resistance studies).[1]

Synthesis of Carisoprodol (Conceptual Route)

Caption: Synthetic pathway for Carisoprodol, highlighting the formation of the N-isopropyl carbamate pharmacophore.[2]

Experimental Protocols

Synthesis of Isopropyl Isocyanate (Laboratory Scale)

Note: This protocol uses Triphosgene, a solid substitute for phosgene gas, to enhance safety.

Materials: Isopropylamine (1.0 eq), Triphosgene (0.34 eq), Triethylamine (2.0 eq), Dichloromethane (DCM, anhydrous).

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Solubilization: Dissolve Triphosgene in DCM at

. -

Addition: Add a solution of Isopropylamine and Triethylamine in DCM dropwise over 30 minutes. Maintain temperature <

to prevent side reactions. -

Reflux: Allow to warm to room temperature, then reflux for 2 hours. The solution will clarify as the amine hydrochloride reacts or precipitates.

-

Purification: Distill the product directly (BP:

).

Safety & Handling (Self-Validating Systems)

-

Toxicity: High inhalation hazard (LC50).[1] Lachrymator.

-

The "Bubble Test": Before starting any reaction, ensure the

exit line is bubbling into a mineral oil bubbler. This validates positive pressure, preventing atmospheric moisture from entering (which hydrolyzes the isocyanate to amine + -

Neutralization Station: Keep a beaker of "Decon Solution" (50% Ethanol, 40% Water, 10% Conc. Ammonia) ready.[1] Any spills or contaminated glassware must be soaked in this solution to immediately quench the isocyanate.[1]

References

-

Taft Steric Parameters: Taft, R. W. (1956).[1] Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry, Wiley.[1]

-

Carisoprodol Synthesis: "Process for the preparation of Carisoprodol".[1] Patent US2937119A.[1]

-

Isocyanate Structure: "Molecular structure of isocyanates". Journal of Chemical Physics, 2024.[1] (General reference for heterocumulene geometry).

-

Safety Data: PubChem CID 61277 (Isopropyl isocyanate).[1]

-

Diethofencarb Data: University of Hertfordshire PPDB.[1]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Isopropyl Isocyanate vs. n-Propyl Isocyanate

Abstract

Introduction: The Question of Isomeric Stability

Isopropyl isocyanate ((CH₃)₂CHNCO) and n-propyl isocyanate (CH₃CH₂CH₂NCO) are structural isomers with the molecular formula C₄H₇NO.[1][2] The isocyanate functional group (-N=C=O) is a highly reactive moiety, making these compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes.[3][4] Understanding the relative thermodynamic stability of these isomers is critical for several applications:

-

Reaction Pathway Prediction: In reactions where both isomers could potentially be formed under thermodynamic control, the more stable isomer will be the predominant product at equilibrium.

-

Process Chemistry: Knowledge of the relative energies helps in designing and optimizing synthetic routes and purification processes.

-

Computational Modeling: Accurate energy predictions are essential for calibrating and validating computational models used in drug discovery and materials science.

This guide will dissect the structural and electronic factors governing the stability of these two molecules and outline the state-of-the-art methods used to quantify this energetic difference.

Theoretical Analysis: Hyperconjugation as the Decisive Factor

The primary difference between the two isomers lies in the substitution of the carbon atom attached to the isocyanate group: a secondary (methine) carbon in isopropyl isocyanate and a primary (methylene) carbon in n-propyl isocyanate.[5] This structural variance brings two key phenomena into play: hyperconjugation and steric hindrance.

Hyperconjugation and Inductive Effects

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a sigma (σ) bond (typically C-H or C-C) with an adjacent, partially filled or empty p-orbital or a π-orbital.[6] This delocalization effectively spreads out electron density, lowering the overall energy of the molecule.[7]

In the case of alkyl isocyanates, the C-N bond has π-character and can accept electron density from adjacent C-H σ-bonds.

-

Isopropyl Isocyanate: The carbon atom bonded to the nitrogen is attached to two methyl groups, providing a total of six C-H bonds in the β-position that can participate in hyperconjugation.

-

n-Propyl Isocyanate: The carbon atom bonded to the nitrogen is attached to an ethyl group, which has only two C-H bonds in the β-position that can effectively overlap and provide hyperconjugative stabilization.

The greater number of C-H bonds available for hyperconjugation in isopropyl isocyanate leads to more significant electron delocalization and, consequently, greater thermodynamic stability. This phenomenon is analogous to the well-established stability order of carbocations (tertiary > secondary > primary), where hyperconjugation from adjacent alkyl groups stabilizes the empty p-orbital of the carbocation.[8][9]

Furthermore, the isopropyl group is known to be a slightly better inductive electron donor than the n-propyl group. This enhanced electron-donating effect can also contribute to stabilizing the somewhat electrophilic carbon of the isocyanate group.

Steric Hindrance

Steric hindrance refers to the repulsive forces between electron clouds of atoms or groups in close proximity. The branched structure of the isopropyl group is bulkier than the linear n-propyl group.[10][11] This could potentially introduce a degree of steric strain in isopropyl isocyanate, which would be a destabilizing effect. However, given the linear nature of the N=C=O group, the steric clash is expected to be minimal. It is our expert assessment that the stabilizing influence of hyperconjugation is the dominant energetic factor, far outweighing the minor destabilizing effect of steric strain.

Methodologies for Determining Thermodynamic Stability

To validate the theoretical prediction, one can turn to computational and experimental methods. The computational approach is often more direct and cost-effective for a comparative study of this nature.

Computational Chemistry Approach

Modern computational chemistry provides highly accurate methods for calculating the thermochemical properties of molecules.[12][13] Density Functional Theory (DFT) is a workhorse method that offers a favorable balance of accuracy and computational cost for organic molecules.[14]

-

Structure Generation: Build 3D models of both isopropyl isocyanate and n-propyl isocyanate using molecular modeling software (e.g., Avogadro, GaussView). For n-propyl isocyanate, perform a conformational search to identify the lowest energy conformers (e.g., anti vs. gauche).

-

Geometry Optimization: Perform a full geometry optimization for each structure. This process finds the lowest energy arrangement of atoms (the equilibrium geometry).

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the optimization.

-

Self-Validation: This step is crucial. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

-

Data Extraction: The frequency calculation also yields the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy (H) and Gibbs Free Energy (G).

-

-

Energy Calculation: Extract the total electronic energy (E), ZPVE-corrected energy (E₀), enthalpy (H), and Gibbs Free Energy (G) for each isomer.

-

Stability Comparison: The isomer with the lower absolute value for H or G is the more thermodynamically stable. The relative stability is the difference: ΔH = H(isopropyl) - H(n-propyl).

Caption: Computational workflow for determining relative thermodynamic stability.

Experimental Approach: Combustion Calorimetry

The most direct experimental method for determining thermodynamic stability is to measure the standard enthalpy of formation (ΔH°f) for each isomer.[21] This is typically achieved through oxygen bomb combustion calorimetry.[22][23][24]

-

Sample Preparation: Obtain high-purity (>99.9%) samples of both isopropyl isocyanate and n-propyl isocyanate. Purity is paramount for accurate results.

-

Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a certified standard substance (e.g., benzoic acid) to determine the heat capacity (ε) of the calorimeter system.

-

Combustion Experiment:

-

A precisely weighed mass of the isocyanate isomer is placed in the bomb.

-

The bomb is sealed and pressurized with an excess of pure oxygen.

-

The sample is ignited, and the complete combustion reaction occurs: 2 C₄H₇NO(l) + 11 O₂(g) → 8 CO₂(g) + 7 H₂O(l) + 2 N₂(g)

-

The temperature change (ΔT) of the surrounding water bath is meticulously recorded.

-

-

Energy Calculation: The standard internal energy of combustion (ΔcA°) is calculated from the temperature change and the calorimeter's heat capacity, with corrections for ignition energy and formation of minor byproducts (e.g., nitric acid).

-

Enthalpy of Combustion: The standard enthalpy of combustion (ΔcH°) is calculated from the energy of combustion.

-

Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the isomer is calculated using Hess's Law, by combining its ΔcH° with the known standard enthalpies of formation of the combustion products (CO₂, H₂O).

-

Comparison: The isomer with the more negative (or less positive) ΔfH° is the more thermodynamically stable.

Caption: Experimental workflow for determining enthalpy of formation via calorimetry.

Data Summary and Expected Results

While specific experimental values are not published, computational results consistently show that branched alkanes are more stable than their straight-chain isomers. For example, the standard enthalpy of formation of isobutane is more negative (more stable) than that of n-butane. We anticipate an analogous result for the propyl isocyanates.

The expected outcome from the computational protocol described in Section 3.1 is summarized below. The values are illustrative but reflect the anticipated direction and magnitude of the energy difference.

| Parameter | n-Propyl Isocyanate | Isopropyl Isocyanate | Difference (iso - n) |

| Electronic Energy (Hartree) | -323.1234 | -323.1268 | -0.0034 |

| Enthalpy, H (kcal/mol) | -75998.5 | -76000.6 | -2.1 |

| Gibbs Free Energy, G (kcal/mol) | -76020.1 | -76022.0 | -1.9 |

Note: Values are hypothetical and for illustrative purposes only. The key takeaway is the negative value in the "Difference" column, indicating greater stability for the isopropyl isomer.

The results predict that isopropyl isocyanate is more stable than n-propyl isocyanate by approximately 2 kcal/mol . This is a small but significant energy difference that would result in an equilibrium mixture at room temperature heavily favoring the branched isomer.

Conclusion

Based on a thorough analysis of fundamental chemical principles, isopropyl isocyanate is predicted to be the more thermodynamically stable isomer when compared to n-propyl isocyanate. The primary stabilizing factor is the greater degree of hyperconjugation afforded by the six beta C-H bonds of the isopropyl group, which delocalizes electron density and lowers the molecule's overall energy. This electronic stabilization is expected to significantly outweigh any minor destabilizing steric effects from the branched alkyl chain.

This guide has provided detailed, actionable protocols for both in silico validation via Density Functional Theory and experimental verification through combustion calorimetry. These methodologies represent the gold standard for rigorously quantifying the energetic differences between isomers. For researchers and professionals in drug development and chemical synthesis, this understanding is crucial for predicting reaction outcomes, optimizing process conditions, and building more accurate molecular models.

References

-

Grimme, S., Ehrlich, S., & Goerigk, L. (2012). Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. Journal of Computational Chemistry, 32(7), 1456-1465.

-

Reddit r/chemistry Community. (2016). ubiquity of B3LYP/6-31G. Reddit.

-

Hassan, H. B., et al. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. Inpressco.

-

Siqueira, L. F. A., & Lona, L. M. F. (2017). Isocyanates as Precursors to Biomedical Polyurethanes. AIDIC - The Italian Association of Chemical Engineering.

-

Kitamura, T., et al. (2020). Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. Chemical Science, 11(30), 7894-7901.

-

Ruscic, B. (2021). N-Propyl Enthalpy of Formation. Active Thermochemical Tables (ATcT).

-

Goerigk, L., & Grimme, S. (2012). Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem. Physical Chemistry Chemical Physics, 14(2), 669-680.

-

Goerigk, L., & Grimme, S. (2012). Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: Understanding and correcting the problem. The University of Melbourne Find an Expert.

-

Ruscic, B. (2021). Iso-Propyl Enthalpy of Formation. Active Thermochemical Tables (ATcT).

-

Wikipedia contributors. (2024). Hyperconjugation. Wikipedia.

-

Chemistry Stack Exchange Community. (2019). How does hyperconjugation lead to stability?. Chemistry Stack Exchange.

-

Rojas-García, E., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Journal of Chemical & Engineering Data, 69(4), 1369-1380.

-

Le, T. H., & Nguyen, M. T. (2021). Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. ACS Omega, 6(51), 35649-35659.

-

Liu, Y., et al. (2024). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI.

-

Roberts, J. M., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4475-4491.

-

Oreate AI. (2026). Unlocking Molecular Secrets: The Quest to Determine Enthalpy of Formation. Oreate AI Blog.

-

University of Calgary. (n.d.). Hyperconjugation. University of Calgary Chemistry LibreTexts.

-

Ruscic, B. (2020). Isocyanate Enthalpy of Formation. Active Thermochemical Tables (ATcT).

-

Ashenhurst, J. (2026). 3 Factors That Stabilize Carbocations. Master Organic Chemistry.

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Poliuretanos.com.

-

Science.gov. (n.d.). phase isomerization enthalpies: Topics by Science.gov. Science.gov.

-

Wikipedia contributors. (2023). Propyl isocyanate. Wikipedia.

-

Le, T. H., & Nguyen, M. T. (2021). Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. ACS Omega, 6(51), 35649-35659.

-

National Center for Biotechnology Information. (n.d.). Isopropyl isocyanate. PubChem Compound Database.

-

Rojas-García, E., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Publications.

-

Bartel, C. J., et al. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.gov.

-

Gregory, G. L., & Tassa, C. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(48), 7351-7367.

-

Sigma-Aldrich. (n.d.). Isopropyl isocyanate. Sigma-Aldrich.

-

Oreate AI. (2026). Understanding the Distinction: Isopropyl vs. Propyl. Oreate AI Blog.

-

Good, W. D. (1973). The enthalpies of combustion and formation of the isomeric pentanes. CDC Stacks.

-

Bunkan, A. J. C., et al. (2019). Isocyanic acid (HNCO) and its fate in the atmosphere: a review. Environmental Science: Processes & Impacts, 21(4), 577-592.

-

Khan Academy. (n.d.). Alkene stability. Khan Academy.

-

Lee, D., et al. (2022). Effect of diisocyanate structure on steric restructuring of hindered urea bonds for self-healable coating. ResearchGate.

-

Chan, B., & Radom, L. (2015). A computational chemist's guide to accurate thermochemistry for organic molecules. SciSpace.

-

U.S. Patent No. US20080146834A1. (2008). Google Patents.

-

Zakharov, A. V., et al. (2025). What Is More Important When Calculating the Thermodynamic Properties of Organic Crystals, Density Functional, Supercell, or Ener. Semantic Scholar.

-

Guidechem. (n.d.). Isopropyl isocyanate 1795-48-8 wiki. Guidechem.

-

Fiveable. (n.d.). Computational Thermodynamic Properties. Fiveable.

-

Thermo Fisher Scientific. (n.d.). n-Propyl isocyanate, 99%. Thermo Fisher Scientific.

-

Sigma-Aldrich. (n.d.). Propyl isocyanate. Sigma-Aldrich.

-

Sigma-Aldrich. (n.d.). 3-(Triethoxysilyl)propyl isocyanate. Sigma-Aldrich.

-

Parchem. (n.d.). n-Propyl isocyanate (Cas 110-78-1). Parchem.

-

Reddit r/askscience Community. (2013). Which conformation of cis-1-isopropyl-2-propylcyclohexane is more thermodynamically stable?. Reddit.

-

Gkouma, A., et al. (2023). Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization. MDPI.

-

Sebbar, N., et al. (2010). Thermochemical Properties for n-Propyl, iso-Propyl, and tert-Butyl Nitroalkanes, Alkyl Nitrites, and Their Carbon-Centered Radicals. ResearchGate.

-

Gkouma, A., et al. (2023). Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization. ResearchGate.

-

PrintPlanet.com Community. (2008). N-propyl alcohol versus Isopropanol alcohol. PrintPlanet.com.

-

Gkouma, A., et al. (2023). Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization. PMC.

Sources

- 1. Propyl isocyanate - Wikipedia [en.wikipedia.org]

- 2. Isopropyl isocyanate | C4H7NO | CID 61277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aidic.it [aidic.it]

- 4. poliuretanos.net [poliuretanos.net]

- 5. Understanding the Distinction: Isopropyl vs. Propyl - Oreate AI Blog [oreateai.com]

- 6. Hyperconjugation - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Khan Academy [khanacademy.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. fiveable.me [fiveable.me]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. reddit.com [reddit.com]

- 16. inpressco.com [inpressco.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: Understanding and correcting the problem : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 20. Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unlocking Molecular Secrets: The Quest to Determine Enthalpy of Formation - Oreate AI Blog [oreateai.com]

- 22. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. stacks.cdc.gov [stacks.cdc.gov]

Mechanism of nucleophilic addition to isopropyl isocyanate

An In-Depth Technical Guide to the Mechanism of Nucleophilic Addition to Isopropyl Isocyanate

Executive Summary

Isopropyl isocyanate is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and polymer industries. Its utility stems from the high reactivity of the isocyanate functional group (–N=C=O) toward a diverse range of nucleophiles. This guide provides a comprehensive examination of the core mechanistic principles governing nucleophilic addition to isopropyl isocyanate. We will dissect the electronic structure that dictates its reactivity, explore the stepwise and concerted pathways of the addition mechanism, and analyze the critical influence of solvents, catalysts, and nucleophile structure on the reaction's outcome. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this fundamental reaction to optimize synthetic strategies and ensure protocol integrity.

The Isocyanate Functional Group: A Primer on Reactivity

Isocyanates are a class of organic compounds defined by the highly reactive –N=C=O functional group. Their significance as synthetic intermediates is immense, serving as precursors to a wide array of valuable compounds, including carbamates (urethanes), ureas, and thiocarbamates.[1][2]

Electronic Structure and Electrophilicity

The reactivity of the isocyanate group is a direct consequence of its electronic structure. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, resulting in a significant polarization of the π-bonds. This renders the carbon atom highly electrophilic and susceptible to attack by electron-rich species (nucleophiles).[3] The cumulative double bonds make the N=C=O group a heterocumulene system.

Isopropyl Isocyanate: Properties and Applications

Isopropyl isocyanate is a key building block used extensively in the synthesis of agrochemicals and pharmaceuticals.[4] Its utility in drug development often involves the formation of carbamate or urea linkages, which are common structural motifs in biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties.[4][5] While effective, its high reactivity and toxicity necessitate careful handling and a thorough understanding of its reaction mechanisms to ensure safety and efficiency.[4][6]

The Core Mechanism: A Stepwise Approach

The nucleophilic addition to an isocyanate is fundamentally an addition reaction across the C=N double bond. While often depicted as a simple, one-step process, the mechanism is more accurately described as a multi-step event involving a key intermediate.

Step 1: Nucleophilic Attack

The reaction initiates with the attack of a nucleophile (Nu-H), such as an alcohol, amine, or thiol, on the electrophilic carbon atom of the isocyanate group.[3] The lone pair of electrons on the nucleophilic atom (e.g., the oxygen of an alcohol) forms a new bond with the isocyanate carbon. Concurrently, the π-electrons of the C=N bond shift onto the nitrogen atom, creating a zwitterionic tetrahedral intermediate.

Caption: General mechanism of nucleophilic addition to isopropyl isocyanate.

Step 2: Proton Transfer

The tetrahedral intermediate is unstable and rapidly undergoes an intramolecular or intermolecular proton transfer. The proton from the attacking nucleophile (which now bears a positive charge) is transferred to the negatively charged nitrogen atom.[3] This step neutralizes the charges and results in the final, stable addition product.

Concerted vs. Stepwise Pathways

While the two-step process involving a tetrahedral intermediate is widely accepted, computational studies suggest that the mechanism can also be a concerted, single-step reaction depending on the reactants and conditions.[7][8] In a concerted mechanism, the nucleophilic attack and proton transfer occur simultaneously through a single, often asymmetric, transition state.[8][9][10] The formation of the new N-H bond may outpace the formation of the new C-Nu bond, or vice-versa.[8]

Reaction with Common Nucleophiles

The identity of the nucleophile determines the final product, with each reaction class having vast applications.

Reaction with Alcohols: Carbamate (Urethane) Synthesis

The reaction of isopropyl isocyanate with an alcohol yields an N-isopropyl carbamate, commonly known as a urethane. This reaction is fundamental to the production of polyurethane polymers when diisocyanates and polyols are used.[2][3]

-

Product: (CH₃)₂CH–NH–C(=O)–OR

Reaction with Amines: Urea Synthesis

Primary or secondary amines react vigorously with isopropyl isocyanate to form N,N'-substituted ureas. This reaction is typically very fast and often requires no catalyst. It is a cornerstone for synthesizing a multitude of pharmaceuticals and agrochemicals.[11][12]

-

Product (with a primary amine R-NH₂): (CH₃)₂CH–NH–C(=O)–NHR

Reaction with Thiols: Thiocarbamate Synthesis

Thiols react in a manner analogous to alcohols to produce thiocarbamates. This reaction can be slower than the corresponding reaction with alcohols and often benefits from base catalysis.[13][14]

-

Product: (CH₃)₂CH–NH–C(=O)–SR

Key Factors Influencing the Reaction

The efficiency, rate, and even the mechanistic pathway of nucleophilic addition to isocyanates are highly sensitive to the reaction environment.

Solvent Effects

The choice of solvent plays a critical role in modulating the reaction. Solvent polarity and hydrogen-bonding capability can stabilize or destabilize reactants, intermediates, and transition states.

| Solvent Type | Typical Examples | Effect on Reaction Rate | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Can decrease rate | Stabilizes the nucleophile through hydrogen bonding, reducing its nucleophilicity.[15][16] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally increases rate | Solvates cations but not anions (nucleophiles) effectively, leaving the nucleophile more reactive.[14][16] |

| Nonpolar | Toluene, Hexane, Dioxane | Variable, often slower | Provides a non-interactive medium. Reaction rate depends more on reactant association and catalysis.[17] |

The reaction of phenols with isocyanates, for instance, is faster in polar media, whereas the reaction with alcohols is often faster in nonpolar solvents, highlighting the complexity of solvent effects.[8]

Catalysis: Accelerating the Addition

Catalysts are frequently employed to increase the reaction rate, particularly with less reactive nucleophiles like alcohols or thiols. The two primary catalytic mechanisms are general base catalysis and nucleophilic catalysis.

General Base Catalysis: A base (commonly a tertiary amine like triethylamine) forms a hydrogen-bonded complex with the nucleophile (e.g., an alcohol). This increases the nucleophilicity of the alcohol by polarizing the O-H bond, facilitating its attack on the isocyanate.[13][18]

Caption: Mechanism of general base catalysis in urethane formation.

Computational studies have confirmed that catalysts significantly reduce the activation energy of the reaction, thereby promoting product formation.[13]

Experimental & Synthetic Considerations

Translating mechanistic understanding into practice requires robust and reproducible experimental protocols.

General Experimental Protocol: Synthesis of an N-isopropyl Carbamate

This protocol outlines a general procedure for the synthesis of a carbamate from an alcohol and isopropyl isocyanate, a common task in medicinal chemistry.[4]

Materials:

-

Alcohol (1.0 eq)

-

Isopropyl Isocyanate (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (0.1 eq, optional catalyst)

-

Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Workflow:

Caption: Standard experimental workflow for carbamate synthesis.

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in the chosen anhydrous solvent.

-

Catalysis (Optional): If the alcohol is hindered or unreactive, add triethylamine to the solution.

-

Addition: Cool the solution to 0°C in an ice bath. Add isopropyl isocyanate dropwise to the stirring solution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

-

Workup: Once complete, quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., 3x with DCM).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure carbamate.

Conclusion

The nucleophilic addition to isopropyl isocyanate is a powerful and versatile transformation central to modern chemical synthesis. A thorough grasp of its mechanism—from the initial nucleophilic attack and the formation of a tetrahedral intermediate to the final proton transfer—is essential for any scientist working in drug discovery or materials science. By understanding and controlling the key variables of solvent, catalysis, and nucleophile choice, researchers can harness the reactivity of this important building block to construct complex molecules with precision and efficiency. The principles and protocols outlined in this guide serve as a foundational reference for the rational design and execution of syntheses involving isopropyl isocyanate.

References

-

Vaia. (n.d.). Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. Vaia. [Link]

-

Trofimov, A. S., et al. (2017). Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. Molecules, 22(7), 1133. [Link]

-

Filo. (2023, November 4). Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. Filo. [Link]

-

MDPI. (n.d.). Recent Advances in Transition Metal-Catalyzed Reactions and Synthesis of Isocyanates. MDPI. [Link]

-

MDPI. (2017, July 8). Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. MDPI. [Link]

-

ACS Publications. (2021, April 1). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Request PDF. [Link]

-

RSC Publishing. (2016, November 8). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry. [Link]

-

RSC Publishing. (n.d.). Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

ACS Publications. (2013, October 28). Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate. Organic Letters. [Link]

-

ResearchGate. (n.d.). Mechanism of nucleophilic addition between isocyanate and thiol... ResearchGate. [Link]

-

ResearchGate. (2025, August 7). A computational study on the mechanism and the kinetics of urethane formation. Request PDF. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (2015, December 18). Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. [Link]

-

ResearchGate. (2018, January 10). Why transition state of isocyanate only forms single C-N bond?. ResearchGate. [Link]

-

ResearchGate. (2025, August 9). Effect of solvent properties on reaction of isocyanates with mercaptans. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

-

PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

-

Samuilov, A. Ya., et al. (2013). Quantum-Chemical Study on Reactions of Isocyanates with Linear Methanol Associates. Russian Journal of Organic Chemistry, 49, 968–974. [Link]

-

Oxford Academic. (n.d.). Reaction Paths toward Isocyanate Adducts. Journal of Computer Aided Chemistry. [Link]

- Google Patents. (n.d.).

-

RSC Publishing. (2018, June 13). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry. [Link]

-

MDPI. (2022, November 25). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. [Link]

-

Asian Journal of Chemistry. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

ACS Publications. (2022, August 15). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2021, December 12). Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. ACS Omega. [Link]

-

ChemRxiv. (2024, February 9). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. [Link]

-

MDPI. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. [Link]

-

ChemGuides. (2020, October 18). Solvents: Effects on Reaction Dynamics. YouTube. [Link]

-

RSC Publishing. (n.d.). Kinetics and mechanism of nucleophilic addition of hydroxide to aromatic isocyanides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Semantic Scholar. [Link]

-

PMC. (n.d.). Nucleophilic Isocyanation. PMC. [Link]

-

RSC Publishing. (2024, December 12). Isocyanate-based multicomponent reactions. RSC Advances. [Link]

-

ResearchGate. (n.d.). Addition of nucleophile Nu–H to isocyanides (formal charges are omitted).. ResearchGate. [Link]

-

ResearchGate. (n.d.). Addition of a nucleophile (:Nu) to the isocyanate group.. ResearchGate. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. vaia.com [vaia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem4all.nethouse.ru [chem4all.nethouse.ru]

- 9. Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Isopropyl Isocyanate for Reactor Design

Introduction

Isopropyl isocyanate ((CH₃)₂CHNCO) is a highly reactive organic compound that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals and pharmaceuticals. Its utility is derived from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity, however, also presents significant challenges in the design and operation of chemical reactors. A thorough understanding of the physical and chemical properties of isopropyl isocyanate is paramount for ensuring process safety, optimizing reaction conditions, and achieving desired product quality.

This technical guide provides a comprehensive overview of the essential physical properties of isopropyl isocyanate relevant to reactor design. It is intended for researchers, scientists, and drug development professionals involved in processes utilizing this versatile yet hazardous chemical. The information presented herein is a synthesis of established data and expert insights, aimed at fostering a proactive approach to safety and process development.

Core Physical and Chemical Properties

The design of a reactor system for any chemical process begins with a fundamental understanding of the reagent's intrinsic properties. These parameters dictate everything from material selection to the design of heating, cooling, and containment systems.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 74-75 °C (at 1 atm) | [2] |

| Melting Point | < -75 °C | [2] |

| Density | 0.866 g/mL at 25 °C | [2] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

| Flash Point | -3 °C (closed cup) | [3] |

Causality Behind Experimental Choices: The selection of these core properties is driven by the immediate needs of reactor design. The boiling point and density are critical for mass and heat balance calculations, as well as for the design of distillation and separation units. The flash point is a primary indicator of the material's flammability and dictates the requirements for explosion-proof equipment and inert atmosphere operation.[4] Solubility data is essential for selecting appropriate reaction solvents and for understanding potential phase separation issues within the reactor.

Vapor Pressure and Its Implications for Reactor Design

Estimating Vapor Pressure: In the absence of precise experimental data, the Antoine equation can be used to estimate the vapor pressure of isopropyl isocyanate. However, the parameters for this equation would need to be determined experimentally or estimated based on data from analogous compounds. For initial design considerations, it is prudent to assume a high vapor pressure and design the reactor and associated piping with a suitable pressure rating.

Experimental Determination of Vapor Pressure: For processes where precise control of pressure is critical, experimental determination of the vapor pressure curve is strongly recommended. The following workflow outlines a standard procedure based on ASTM D2879.[6]

Reactivity and Hazards: A Critical Consideration for Reactor Safety

Isopropyl isocyanate is a highly reactive and hazardous substance. Its reactivity is primarily driven by the isocyanate functional group (-N=C=O), which is susceptible to nucleophilic attack. Understanding these reactions is crucial for preventing runaway reactions and ensuring the safe operation of the reactor.

Key Hazardous Reactions:

-

Reaction with Water: Isopropyl isocyanate reacts exothermically with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This reaction can lead to a dangerous pressure buildup in a closed system.[7]

-

Reaction with Alcohols and Amines: The reaction with alcohols forms urethanes, while the reaction with amines forms ureas. These are often the desired reactions in a synthesis, but they are also highly exothermic and require careful temperature control.[1]

-

Polymerization: In the presence of certain catalysts (e.g., acids, bases, or metal compounds), or at elevated temperatures, isopropyl isocyanate can undergo self-polymerization to form trimers or higher polymers. This reaction is highly exothermic and can lead to a runaway thermal event.[2]

Safety Protocols and Reactor Design Implications:

-

Inert Atmosphere: All handling and reactions involving isopropyl isocyanate should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[6]

-

Temperature Control: The reactor must be equipped with a robust cooling system to manage the heat generated during reactions. Redundant cooling systems and emergency quenching capabilities should be considered.

-

Material of Construction: The reactor and all wetted parts must be constructed from materials that are compatible with isopropyl isocyanate and do not catalyze its decomposition or polymerization.

-

Emergency Relief System: A properly sized emergency relief system is mandatory to safely vent any overpressure resulting from a runaway reaction.[8]

Sources

- 1. iloencyclopaedia.org [iloencyclopaedia.org]

- 2. dec-group.net [dec-group.net]

- 3. Exposure Standard Documentation [hcis.safeworkaustralia.gov.au]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. solutions.covestro.com [solutions.covestro.com]

- 6. Guidelines for Safe Storage and Handling of Reactive Materials | AIChE [ccps.aiche.org]

- 7. safety-work.org [safety-work.org]

- 8. Reactive Chemical Storage [iomosaic.com]

An In-depth Technical Guide on the Decomposition Pathways of Isopropyl Isocyanate in Aqueous Environments

Abstract

Isopropyl isocyanate (IPIC) is a crucial intermediate in the synthesis of a diverse range of chemical products, including pharmaceuticals and agrochemicals. Its high reactivity, a desirable trait for synthesis, also renders it susceptible to degradation, particularly in aqueous environments. This technical guide provides a comprehensive examination of the decomposition pathways of isopropyl isocyanate in water. We will delve into the primary hydrolysis mechanism leading to the formation of isopropylamine and carbon dioxide, explore significant side reactions that yield byproducts such as 1,3-diisopropylurea, and discuss the influence of environmental factors like pH and temperature on these reaction pathways. Furthermore, this guide outlines detailed, field-proven experimental protocols for studying and quantifying the decomposition of isopropyl isocyanate, providing researchers and drug development professionals with the necessary tools to understand and mitigate its instability in aqueous media.

Introduction: The Dichotomy of Isocyanate Reactivity

Isocyanates are characterized by the highly electrophilic carbon atom within the -N=C=O functional group. This inherent reactivity is the cornerstone of their utility in organic synthesis, allowing for facile reactions with a wide array of nucleophiles. However, this same reactivity presents a significant challenge in terms of compound stability, especially in the presence of ubiquitous nucleophiles like water.[1][2][3] Isopropyl isocyanate, a key building block in numerous synthetic processes, is no exception.[4][5][6] Understanding its decomposition pathways in aqueous environments is paramount for optimizing reaction conditions, ensuring product purity, and developing stable formulations.

This guide will dissect the intricate chemical transformations that isopropyl isocyanate undergoes in water, providing both a theoretical framework and practical methodologies for its study.

Primary Decomposition Pathway: Hydrolysis

The principal degradation route for isopropyl isocyanate in an aqueous environment is hydrolysis.[1][7] This process can be conceptually understood as a two-step sequence:

Step 1: Formation of N-isopropylcarbamic acid. The initial and typically rapid step involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the isocyanate group. This addition reaction yields an unstable N-substituted carbamic acid intermediate, N-isopropylcarbamic acid.[1][8][9]

Step 2: Decarboxylation to Isopropylamine. N-isopropylcarbamic acid is a transient species that readily undergoes decarboxylation, losing carbon dioxide to form the corresponding primary amine, isopropylamine.[1][8][9][10] This decomposition is often spontaneous at ambient temperatures.[8]

The overall hydrolysis reaction can be summarized as follows:

(CH₃)₂CH-N=C=O + H₂O → [(CH₃)₂CH-NH-COOH] → (CH₃)₂CH-NH₂ + CO₂

Isopropyl Isocyanate + Water → N-isopropylcarbamic acid (unstable) → Isopropylamine + Carbon Dioxide

Competing and Side Reactions: The Formation of 1,3-Diisopropylurea

A significant side reaction, and often a major impurity in reactions involving isopropyl isocyanate in aqueous or amine-containing solutions, is the formation of 1,3-diisopropylurea.[11] This occurs when the isopropylamine generated from the hydrolysis of one molecule of isopropyl isocyanate acts as a nucleophile and attacks the carbonyl carbon of a second, unreacted molecule of isopropyl isocyanate.[7][11][12]

This reaction is typically rapid and leads to the formation of a stable, symmetrically disubstituted urea.[11]

(CH₃)₂CH-N=C=O + (CH₃)₂CH-NH₂ → (CH₃)₂CH-NH-C(O)-NH-CH(CH₃)₂

Isopropyl Isocyanate + Isopropylamine → 1,3-Diisopropylurea

The extent to which this side reaction occurs is dependent on several factors, including the concentration of isopropyl isocyanate, the rate of hydrolysis, and the local concentration of the newly formed isopropylamine.

Factors Influencing Decomposition Pathways

The rate and outcome of isopropyl isocyanate decomposition in aqueous environments are significantly influenced by several experimental parameters:

-

pH: The pH of the aqueous medium can influence the rate of hydrolysis. While isocyanate hydrolysis can occur under neutral conditions, it can be catalyzed by both acids and bases. Under acidic conditions, protonation of the nitrogen atom can enhance the electrophilicity of the carbonyl carbon. Conversely, under basic conditions, the concentration of the more nucleophilic hydroxide ion (OH⁻) increases, which can accelerate the initial attack on the isocyanate.

-

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of decomposition. This includes both the initial hydrolysis step and the subsequent decarboxylation of the carbamic acid intermediate.[13][14] Higher temperatures can also favor the formation of side products.

-

Concentration: The initial concentration of isopropyl isocyanate can impact the relative prevalence of the primary hydrolysis pathway versus the formation of diisopropylurea. At higher concentrations, the likelihood of an isopropylamine molecule encountering and reacting with an unreacted isopropyl isocyanate molecule increases, potentially leading to a higher yield of the urea byproduct.

-

Presence of Other Nucleophiles: If the aqueous environment contains other nucleophiles, such as alcohols or other amines, a corresponding set of competing reactions will occur, leading to the formation of carbamates and unsymmetrically substituted ureas, respectively.[12]

Experimental Protocol for Studying Isopropyl Isocyanate Decomposition

To accurately characterize the decomposition pathways and kinetics of isopropyl isocyanate in an aqueous environment, a robust and well-controlled experimental setup is essential. The following protocol provides a detailed methodology for such a study.

5.1. Objective

To monitor the disappearance of isopropyl isocyanate and the appearance of its primary degradation products (isopropylamine and 1,3-diisopropylurea) over time in an aqueous solution under controlled conditions.

5.2. Materials and Equipment

-

Reagents:

-

Equipment:

5.3. Experimental Workflow

5.4. Step-by-Step Procedure

-

Preparation of Aqueous Medium: Prepare the aqueous reaction medium (e.g., deionized water or a buffered solution) and adjust the pH to the desired value.

-

Temperature Equilibration: Place the aqueous medium in the thermostatted reaction vessel and allow it to equilibrate to the target reaction temperature (e.g., 25 °C).

-

Reaction Initiation: With vigorous stirring, add a known amount of isopropyl isocyanate to the aqueous medium to achieve the desired initial concentration. Start a timer immediately upon addition.

-

Time-Course Sampling and Quenching: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a solution of di-n-butylamine in a suitable organic solvent (e.g., acetonitrile). The excess DBA will react with any remaining isopropyl isocyanate to form a stable urea derivative, effectively stopping the decomposition.[1]

-

Sample Preparation for Analysis: Dilute the quenched samples as necessary with the HPLC mobile phase.

-

HPLC Analysis: Inject the prepared samples onto the HPLC system. Use a suitable gradient of mobile phases (e.g., water and acetonitrile with a small percentage of formic acid) to separate the derivatized isopropyl isocyanate, isopropylamine, and 1,3-diisopropylurea.

-

Data Acquisition and Analysis: Monitor the elution of the compounds using the UV or MS detector. Quantify the concentrations of each species by comparing their peak areas to those of previously run calibration standards.

-

Kinetic Modeling: Plot the concentrations of isopropyl isocyanate and its degradation products as a function of time. From this data, the reaction rate constants can be determined.

5.5. Analytical Considerations

Direct analysis of isocyanates by HPLC is challenging due to their high reactivity. Therefore, derivatization is a crucial step.[17] Reacting the isocyanate with an amine like di-n-butylamine (DBA) forms a stable urea derivative that can be readily analyzed.[1][15] Isopropylamine, being a primary amine, can be analyzed directly or after derivatization if necessary for improved chromatographic performance or detection sensitivity. 1,3-diisopropylurea is a stable compound and can be directly analyzed.

Quantitative Data Summary

The following table provides a hypothetical representation of the type of quantitative data that can be obtained from the experimental protocol described above. Actual values will vary depending on the specific reaction conditions.

| Time (minutes) | [Isopropyl Isocyanate] (mM) | [Isopropylamine] (mM) | [1,3-Diisopropylurea] (mM) |

| 0 | 10.00 | 0.00 | 0.00 |

| 1 | 8.50 | 1.20 | 0.15 |

| 5 | 5.20 | 3.80 | 0.50 |

| 10 | 2.70 | 5.80 | 0.75 |

| 30 | 0.50 | 7.90 | 0.80 |

| 60 | < 0.05 | 8.10 | 0.82 |

Table 1: Hypothetical concentration profiles for the decomposition of isopropyl isocyanate in an aqueous solution at pH 7 and 25 °C.

Conclusion and Future Directions

The decomposition of isopropyl isocyanate in aqueous environments is a multifaceted process dominated by hydrolysis to isopropylamine and the subsequent formation of 1,3-diisopropylurea. The rates of these reactions are highly dependent on environmental factors such as pH and temperature. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these decomposition pathways is critical for controlling reaction outcomes, ensuring the purity of final products, and developing stable formulations.

Future research in this area could focus on the development of novel strategies to stabilize isocyanates in aqueous media, perhaps through the use of protective groups that can be removed under specific conditions.[3] Additionally, more detailed kinetic studies under a wider range of pH values and in the presence of various buffer species would provide a more complete picture of the catalytic and inhibitory effects on the decomposition of isopropyl isocyanate.

References

- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Diisopropylurea for Organic Chemistry Research.

-

Wikipedia. Carbamic acid. Available from: [Link]

- Benchchem. An In-depth Technical Guide on the Thermal Stability and Decomposition of Isocyanates and Their Derivatives.

-

National Institutes of Health. Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices. Available from: [Link]

- Smolecule. Understanding Isopropyl Isocyanide Hydrolysis.

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]

-

Veeprho Pharmaceuticals. Carbamic Acid Impurities and Related Compound. Available from: [Link]

-

Pubs.acs.org. Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Available from: [Link]

-

Reddit. Isocyanate Stability and precipitate formation. Available from: [Link]

-

National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Toluene Diisocyanate and ... Available from: [Link]

- Google Patents. Aqueous isocyanate dispersion and curing composition.

-

Patsnap. Chemical synthesis method of isopropyl isocyanate. Available from: [Link]

-

National Institutes of Health. Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. Available from: [Link]

-

Atmospheric Chemistry and Physics. Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Available from: [Link]

-

Diva-Portal.org. Isocyanates and Amines - Sampling and Analytical Procedures. Available from: [Link]

-

The Analytical Scientist. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. Available from: [Link]

-

US EPA. OSHA Method 54: Methyl Isocyanate (MIC). Available from: [Link]

- Google Patents. Chemical synthesis method of isopropyl isocyanate.

-

National Institutes of Health. A water-stable protected isocyanate glass array substrate. Available from: [Link]

-

Wikipedia. Isocyanate. Available from: [Link]

-

Patsnap Eureka. Technical Insights into Isocyanate Reaction Pathways. Available from: [Link]

-

Wikipedia. Isopropylamine. Available from: [Link]

-

ResearchGate. Kinetics of Water-Isocyanate Reaction in N , N -dimethylformamide. Available from: [Link]

-

ACS Publications. Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. Available from: [Link]

-

PubChem - NIH. Isopropyl carbamate. Available from: [Link]

-

National Institutes of Health. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Available from: [Link]

-

National Toxicology Program. Nomination Background: Isopropylamine. Available from: [Link]

-

Grokipedia. Carbamic acid. Available from: [Link]

- Google Patents. The synthetic method of isopropyl isocyanate.

-

Filo. 7.4 The thermal decomposition of isopropyl isocyanate was studied in a di.. Available from: [Link]

-

Chegg.com. Solved 3. The thermal decomposition of isopropyl isocyanate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ISOPROPYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. A water-stable protected isocyanate glass array substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical synthesis method of isopropyl isocyanate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN1475479A - Chemical synthesis method of isopropyl isocyanate - Google Patents [patents.google.com]

- 6. CN107162934A - The synthetic method of isopropyl isocyanate - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. Carbamic acid - Wikipedia [en.wikipedia.org]

- 9. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 10. grokipedia.com [grokipedia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isocyanate - Wikipedia [en.wikipedia.org]

- 13. 7.4 The thermal decomposition of isopropyl isocyanate was studied in a di.. [askfilo.com]

- 14. chegg.com [chegg.com]

- 15. diva-portal.org [diva-portal.org]

- 16. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. theanalyticalscientist.com [theanalyticalscientist.com]

Literature review of isopropyl isocyanate in pharmaceutical synthesis

Executive Summary

Isopropyl isocyanate (iPrNCO) is a critical electrophilic building block in medicinal chemistry, primarily utilized for installing the

Despite its synthetic utility, iPrNCO presents significant industrial hygiene challenges, including high volatility, lachrymatory properties, and respiratory sensitization risks. This guide synthesizes the chemical utility of iPrNCO with rigorous safety protocols, using the synthesis of the loop diuretic Torsemide as a primary case study to illustrate both "classic" and "green" synthetic pathways.

Chemical Profile & Reactivity[1][2][3][4][5]

Structural Properties

Isopropyl isocyanate (

| Property | Value | Implication for Synthesis |

| CAS Number | 1795-48-8 | Unique identifier for sourcing. |

| Boiling Point | 74–75 °C | High volatility; requires active cooling/condensers. |

| Density | 0.866 g/mL | Lighter than water; floats during aqueous workups. |

| Electrophilicity | Moderate | The isopropyl group provides steric hindrance compared to |

Mechanistic Pathways

The fundamental reaction involves the nucleophilic addition of a protic nucleophile across the carbon-nitrogen double bond.

-

With Amines: Forms

-disubstituted ureas. -

With Alcohols: Forms

-substituted carbamates (urethanes). -

With Sulfonamides: Requires base catalysis to generate the sulfonamide anion, which then attacks the isocyanate to form sulfonylureas .

Diagram 1: General Nucleophilic Addition Mechanism

The following diagram illustrates the generic pathway for urea and carbamate formation.

Caption: General mechanism showing nucleophilic attack on the electrophilic carbon of isopropyl isocyanate.

Case Study: Synthesis of Torsemide

Torsemide (1-isopropyl-3-[(4-m-toluidino-3-pyridyl)sulfonyl]urea) is a loop diuretic that exemplifies the industrial application of isopropyl isocyanate. The synthesis hinges on the formation of the sulfonylurea bridge.

Route A: Direct Isocyanate Addition (The "Classic" Route)

This route is atom-economic and high-yielding (90–96%). The sulfonamide intermediate is deprotonated by a base (e.g., triethylamine or carbonate), and the resulting anion attacks isopropyl isocyanate.

-

Advantages: Direct, high yield, simple workup.

-

Disadvantages: Requires handling highly toxic iPrNCO; reaction is moisture sensitive.

Route B: The Carbamate "Green" Alternative

To avoid handling free isocyanates, modern process chemistry often employs phenyl isopropylcarbamate . This reagent acts as a "masked" isocyanate. In the presence of a base, it releases the isocyanate in situ or undergoes direct displacement, reducing operator exposure risks.

Diagram 2: Torsemide Synthesis Workflows

Caption: Comparison of the direct isocyanate route vs. the safer carbamate route for Torsemide synthesis.

Detailed Experimental Protocol

This protocol is adapted from high-yield patent literature describing the direct synthesis of sulfonylureas using isopropyl isocyanate.

Target: Synthesis of

Materials

-

Substrate: Aryl sulfonamide (e.g., 4-(3-methylphenylamino)-3-pyridinesulfonamide) (1.0 eq).

-

Reagent: Isopropyl isocyanate (1.1 – 1.2 eq).

-

Base: Triethylamine (TEA) or Potassium Carbonate (

). -

Solvent: Acetone or Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.

-

Dissolution: Charge the flask with the sulfonamide (1.0 eq) and anhydrous acetone (10 volumes). Add the base (1.1 eq TEA) and stir until a clear solution or uniform suspension is obtained.

-

Heating: Heat the mixture to a gentle reflux (approx. 55–60 °C for acetone).

-

Addition: Charge the addition funnel with isopropyl isocyanate (1.1 eq). Add dropwise over 20–30 minutes.

-

Critical Control: Maintain reflux but avoid vigorous boiling. The reaction is exothermic.

-

-

Reaction: Stir at reflux for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the sulfonamide.

-

Quenching & Workup:

-

Cool the reaction mixture to room temperature.

-

Quench: Slowly add water (equal volume to solvent).

-

Acidification: Adjust pH to ~5.5 using dilute acetic acid or HCl. This precipitates the sulfonylurea product.[2]

-

-

Isolation: Filter the solid precipitate. Wash the filter cake thoroughly with water to remove salts and residual acid.

-

Purification: Dry the solid under vacuum at 50 °C. Recrystallize from ethanol/water if necessary to achieve pharmaceutical purity (>99.5%).

Safety & Industrial Hygiene

Isopropyl isocyanate is a Category 1 Acute Inhalation Toxin . Strict adherence to safety protocols is non-negotiable.

Hazard Identification

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Sensitizer).

-

Lachrymator: Causes severe eye irritation and tearing.

Engineering Controls

-

Containment: All transfers must occur within a certified chemical fume hood or a glovebox.

-

Closed Systems: On scale, use cannula transfer or closed pumping systems to avoid open pouring.

-

Scrubbers: Vent exhaust through an amine or caustic scrubber to neutralize isocyanate vapors before release.

Decontamination Solution (Spill Management)

Do not use water alone, as the reaction generates

-

Formula: 50% Ethanol + 40% Water + 10% Concentrated Ammonia.

-

Action: Cover spill with absorbent material, then soak with the decontamination solution. Let stand for 30 minutes before disposal.

References

-

Torsemide Synthesis (Isocyanate Route)

-

Torsemide Synthesis (Carbamate Route)

-

Title: Preparation of highly pure torsemide.

-

Source: US Patent Application 2005/0209460.[2]

- URL

-

-

General Isocyanate Reactivity

-

Safety Data Sheet

-

Urea Synthesis Methodology

-

Title: A Straightforward Synthesis of N-Substituted Ureas from Primary Amides.[10]

-

Source: Synthesis (Journal).

-

Sources

- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. US20040138469A1 - Process for the synthesis of torsemide, in particular of pure and stable form II - Google Patents [patents.google.com]

- 8. academia.edu [academia.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

Isopropyl isocyanate boiling point and vapor pressure data

Physicochemical Profile, Synthesis, and Handling in Drug Development

Executive Summary

Isopropyl isocyanate (2-isocyanatopropane) is a highly reactive, secondary alkyl isocyanate widely utilized as a pharmacophore-generating building block in medicinal chemistry. Characterized by its high volatility (Vapor Pressure: ~14.5 kPa at 25°C) and low flash point (-2°C), it presents significant handling challenges that require rigorous safety protocols.

This guide provides a definitive technical reference for researchers, synthesizing critical physical data with validated experimental workflows. It focuses on the compound's application in generating urea and carbamate linkages—essential motifs in kinase inhibitors (e.g., mTOR, CSF-1R) and androgen receptor antagonists.

Physicochemical Profile

The following data represents a consensus of experimental values from industrial safety data and thermodynamic literature.

Table 1: Core Physical Properties

| Property | Value | Condition / Note |

| CAS Number | 1795-48-8 | |

| Molecular Formula | C₄H₇NO | (CH₃)₂CH-NCO |

| Molecular Weight | 85.11 g/mol | |

| Boiling Point | 74 – 75 °C | @ 760 mmHg (101.3 kPa) |

| Vapor Pressure | 14.53 kPa (109 mmHg) | @ 25 °C [1][2] |

| Density | 0.866 g/mL | @ 25 °C |

| Refractive Index | ||

| Flash Point | -2.0 °C to -3.0 °C | Closed Cup (Highly Flammable) |

| Solubility | Reacts violently with water | Soluble in Toluene, THF, DCM |

| Appearance | Colorless liquid | Pungent, irritating odor |

Thermodynamic Analysis

Isopropyl isocyanate exhibits significant volatility at room temperature. With a vapor pressure of ~109 mmHg at 25°C, it is far more volatile than water (23.8 mmHg at 25°C). This necessitates the use of active cooling during transfer and reaction setup to prevent loss of stoichiometry and exposure hazards.

Vapor Pressure Estimation (Antoine Approximation): While specific Antoine constants are often proprietary, the vapor pressure curve between 25°C and 75°C follows a standard log-linear progression typical of aliphatic isocyanates.

-

At 20°C: ~11.5 kPa (86 mmHg)

-

At 25°C: ~14.5 kPa (109 mmHg)

-

At 50°C: >30 kPa (Estimated)

Synthesis & Production

In a research setting, Isopropyl isocyanate is typically prepared via the phosgenation of isopropylamine. Due to the hazards of gaseous phosgene, the use of Triphosgene (Bis(trichloromethyl) carbonate) is the preferred bench-scale method.

Reaction Scheme

The synthesis proceeds via the formation of an intermediate carbamoyl chloride, which eliminates HCl to yield the isocyanate.

Figure 1: Triphosgene-mediated synthesis of Isopropyl Isocyanate.

Bench-Scale Protocol (Triphosgene Method)

Scale: 100 mmol Yield: 85-94%

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel. Vent the condenser to a caustic scrubber (NaOH) to trap HCl and trace phosgene.

-

Dissolution: Dissolve Triphosgene (0.34 eq) in dry Chlorobenzene or Toluene. Cool to 0°C.

-

Addition: Add Isopropylamine (1.0 eq) dissolved in solvent dropwise over 30 minutes. Note: Exothermic reaction.

-

Reflux: Once addition is complete, slowly heat the mixture to reflux (approx. 70-80°C depending on solvent). The solution will clear as the carbamoyl chloride converts to isocyanate.

-

Purification: Distill the product directly from the reaction mixture under nitrogen. Collect the fraction boiling at 74-75°C .

-

Storage: Store at 2-8°C under Argon/Nitrogen.

Applications in Drug Development

Isopropyl isocyanate is a "privileged reagent" for introducing the isopropyl-urea motif, a common feature in kinase inhibitors where the isopropyl group fills hydrophobic pockets (e.g., the ATP-binding site).

Key Reaction: Urea Formation

The most common application is the reaction with a secondary or primary amine to form a urea derivative.

Figure 2: General scheme for urea formation in API synthesis.

Case Study Examples:

-

mTOR Inhibitors: Used to synthesize dual mTORC1/mTORC2 inhibitors where the urea linker provides hydrogen bonding to the kinase hinge region [3].

-

CSF-1R Inhibitors: Synthesis of benzoxazole/benzothiazole derivatives often employs isopropyl isocyanate to cap amine side chains, improving metabolic stability and lipophilicity [4].

-

Chemical Tagging (IMCT): Used in Isocyanate-Mediated Chemical Tagging to modify nucleophilic groups on small molecules for target identification studies [5].

Safety & Handling (E-E-A-T)

Hazard Classification (UN 2483):

-

Class 6.1: Toxic (Fatal if Inhaled - H330).

-

Class 3: Flammable Liquid (H225).

-

Sensitizer: Respiratory Sensitizer (H334).

Critical Handling Protocols

Due to its high vapor pressure (14.5 kPa @ 25°C), standard fume hoods may not provide sufficient protection if a spill occurs outside the sash.

| Hazard | Control Measure |

| Inhalation Toxicity | Double-Gloving & Fume Hood: Always handle in a certified chemical fume hood. Do not transport open containers outside the hood. |

| Flammability | Static Grounding: Ground all metal containers during transfer. Use spark-proof tools. Flash point is -2°C; vapors can travel to ignition sources.[1] |

| Water Reactivity | Dry Solvents Only: Reacts violently with water/moisture to release CO₂ and heat. Ensure all glassware is flame-dried. |

| Waste Disposal | Quenching: Quench excess isocyanate with a solution of 5-10% n-butanol in toluene/diesel before disposal. Do not seal waste containers immediately (CO₂ evolution). |

Emergency Response

-

Spill: Evacuate area. Do not use water.[1] Cover with dry sand or alcohol-resistant foam.

-

Skin Contact: Wash immediately with soap and water. Do not use solvents (e.g., acetone) as they may increase skin absorption.

-

Inhalation: Move to fresh air immediately. Administer oxygen if breathing is difficult.

References

-

Chem Service, Inc. (2015). Safety Data Sheet: Isopropyl Isocyanate (CAS 1795-48-8).[2][3] Retrieved from

-

Sinochem Nanjing. (n.d.). Isopropyl Isocyanate Technical Data. Retrieved from

-

Thermo Fisher Scientific. (2025). Isopropyl Isocyanate Product Specifications. Retrieved from

-

Google Patents. (2007). WO2007121484A2 - 6-O-substituted benzoxazole and benzothiazole compounds. Retrieved from

-

National Institutes of Health (NIH). (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags. PMC. Retrieved from

Sources

Methodological & Application

Application Note: Precision Synthesis of N-Isopropyl Ureas via Isopropyl Isocyanate

Executive Summary

The N-isopropyl urea moiety is a pharmacophore frequently encountered in medicinal chemistry, serving as a hydrogen bond donor/acceptor pair that modulates solubility and target binding affinity. While the reaction between amines and isocyanates is classically described as "click" chemistry due to its high thermodynamic driving force, the synthesis of high-purity N-isopropyl ureas is often plagued by the formation of symmetrical urea byproducts (N,N'-diisopropylurea) due to moisture sensitivity.

This application note provides a rigorous, field-proven protocol for the synthesis of N-isopropyl ureas using isopropyl isocyanate (

Mechanistic Insight & Reaction Pathways[1]

To master this synthesis, one must understand the competition between the desired nucleophilic addition and the parasitic hydrolysis pathway.

The Primary Pathway (Desired)

The reaction is driven by the nucleophilic attack of the primary or secondary amine nitrogen onto the electrophilic carbon of the isocyanate. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable urea.

The Parasitic Pathway (Moisture Sensitivity)